Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound with a molecular formula of C10H8ClNO2S. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both amino and chloro substituents on the benzothiophene ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorobenzothiophene and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve the use of microwave-assisted techniques to enhance reaction rates and yields.
Chemical Reactions Analysis
Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions:
Substitution Reactions: The amino and chloro groups on the benzothiophene ring can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or other reduced derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.
Biological Studies: The compound is employed in studies investigating the biological activity of benzothiophene derivatives.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives:
Similar Compounds: Examples include Methyl 3-amino-5-(trifluoromethyl)benzothiophene-2-carboxylate and Methyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate.
Properties
IUPAC Name |
methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFRZYJVEIUDHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384766 |
Source
|
Record name | methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35212-86-3 |
Source
|
Record name | Methyl 3-amino-4-chlorobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35212-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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